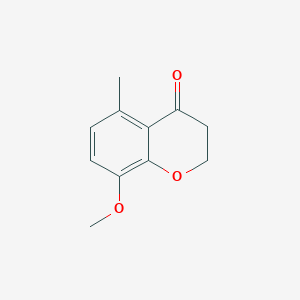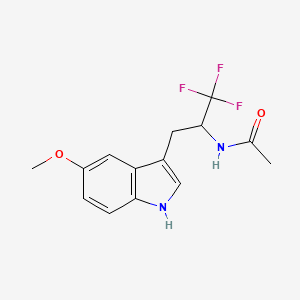
N-(1,1,1-Trifluoro-3-(5-methoxy-1H-indol-3-YL)propan-2-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1,1-Trifluoro-3-(5-methoxy-1H-indol-3-YL)propan-2-YL)acetamide is a synthetic organic compound with the molecular formula C({14})H({15})F({3})N({2})O(_{2}) It features a trifluoromethyl group, a methoxy-substituted indole ring, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,1-Trifluoro-3-(5-methoxy-1H-indol-3-YL)propan-2-YL)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced through methylation, often using methyl iodide (CH(_3)I) and a base such as potassium carbonate (K(_2)CO(_3)).
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution using a trifluoromethylating agent like trifluoromethyl iodide (CF(_3)I).
Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with acetic anhydride (CH(_3)CO(_2)O) to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH(_4)).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO(_4) in acidic or neutral medium.
Reduction: LiAlH(_4) in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Amine derivatives.
Substitution: Compounds where the trifluoromethyl group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(1,1,1-Trifluoro-3-(5-methoxy-1H-indol-3-YL)propan-2-YL)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its indole core is a common motif in many natural products and pharmaceuticals, making it a candidate for drug discovery and development.
Medicine
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to the presence of the trifluoromethyl group.
Wirkmechanismus
The mechanism of action of N-(1,1,1-Trifluoro-3-(5-methoxy-1H-indol-3-YL)propan-2-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1,1,1-Trifluoro-3-(5-hydroxy-1H-indol-3-YL)propan-2-YL)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(1,1,1-Trifluoro-3-(5-methyl-1H-indol-3-YL)propan-2-YL)acetamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
N-(1,1,1-Trifluoro-3-(5-methoxy-1H-indol-3-YL)propan-2-YL)acetamide is unique due to the combination of the trifluoromethyl group and the methoxy-substituted indole ring. This combination imparts distinct chemical and biological properties, such as increased lipophilicity and potential for specific biological interactions.
Eigenschaften
Molekularformel |
C14H15F3N2O2 |
|---|---|
Molekulargewicht |
300.28 g/mol |
IUPAC-Name |
N-[1,1,1-trifluoro-3-(5-methoxy-1H-indol-3-yl)propan-2-yl]acetamide |
InChI |
InChI=1S/C14H15F3N2O2/c1-8(20)19-13(14(15,16)17)5-9-7-18-12-4-3-10(21-2)6-11(9)12/h3-4,6-7,13,18H,5H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
RWQOCHBVVRURQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2,2-difluoro-4,6,10-trimethyl-12-[(E,3E)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]phenol](/img/structure/B13027506.png)
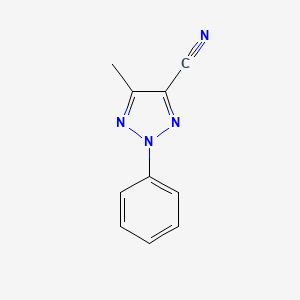
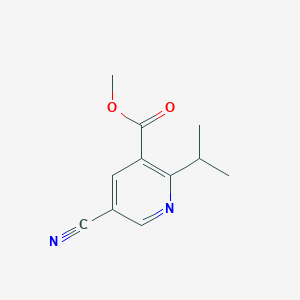

![Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13027530.png)
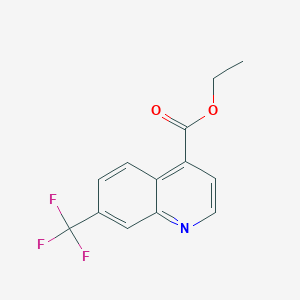
![2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13027535.png)
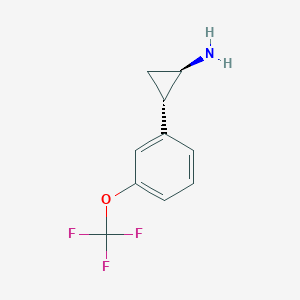
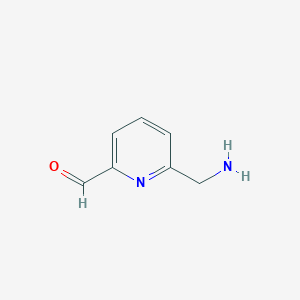
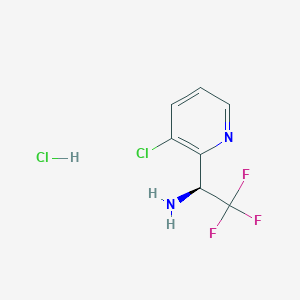
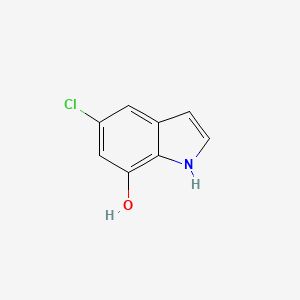
![benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B13027562.png)
